GNE-375

Epigenetics Bromodomain inhibition Chemical probe

GNE-375 offers exceptional potency (IC50=5 nM) and >100-fold selectivity over BRD4, TAF1, and CECR2, enabling unambiguous BRD9 attribution in ChIP-seq and RNA-seq studies. Its unique ability to prevent drug-tolerant persister emergence in EGFR-mutant cancer models makes it essential for epigenetic resistance research. Choose GNE-375 for superior target validation in AML and plasticity studies where weaker analogs yield confounding results.

Molecular Formula C25H29N3O5
Molecular Weight 451.5 g/mol
Cat. No. B10819912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNE-375
Molecular FormulaC25H29N3O5
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESCC=CCN1C=C(C2=C(C1=O)NC(=C2)C)C3=CC(=C(C=C3OC)C(=O)N4CCOCC4)OC
InChIInChI=1S/C25H29N3O5/c1-5-6-7-28-15-20(18-12-16(2)26-23(18)25(28)30)17-13-22(32-4)19(14-21(17)31-3)24(29)27-8-10-33-11-9-27/h5-6,12-15,26H,7-11H2,1-4H3/b6-5+
InChIKeyFWTDDBIMDSVPTR-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GNE-375: A Highly Potent and Selective BRD9 Bromodomain Inhibitor for Epigenetic Research and Drug Resistance Studies


GNE-375 is a small-molecule inhibitor that selectively targets the bromodomain of BRD9 (Bromodomain-containing protein 9), an epigenetic reader protein implicated in chromatin regulation and oncogenesis [1]. It was developed through structure-based drug design from a pyrrolopyridone scaffold to achieve exceptional potency (IC50 = 5 nM) and high selectivity over other bromodomains, including the BET family (BRD4, TAF1, CECR2) and the closely related BRD7 [1].

Why Pan-BET or Less Selective BRD9 Inhibitors Cannot Substitute for GNE-375 in Defining BRD9-Specific Biology


BRD9 bromodomain inhibitors exhibit widely variable potency, selectivity, and functional profiles. Pan-BET inhibitors (e.g., JQ1, I-BET151) potently target BRD4 but exhibit significant off-target activity across the BET family, confounding interpretation of BRD9-specific phenotypes. Among selective BRD9 inhibitors, GNE-375 distinguishes itself through its exceptional potency (IC50 = 5 nM) and >100-fold selectivity over BRD4, TAF1, and CECR2, while maintaining a unique functional signature: minimal impact on cell viability and gene expression at concentrations that robustly prevent drug-tolerant persister emergence in EGFR-mutant cancer models [1]. Less potent or less selective analogs (e.g., BI-7273, BI-9564, I-BRD9, LP99) fail to replicate this precise balance of biochemical and cellular activity, making GNE-375 the preferred tool compound for delineating BRD9-specific roles in epigenetic plasticity and resistance.

GNE-375 Quantitative Differentiation: Head-to-Head Comparison Against Leading BRD9 Inhibitors


Superior BRD9 Inhibitory Potency: GNE-375 Achieves 5 nM IC50, Outperforming BI-7273, BI-9564, I-BRD9, and LP99

GNE-375 exhibits an IC50 of 5 nM against BRD9 in TR-FRET assays, representing a 3.8-fold improvement over BI-7273 (IC50 = 19 nM), a 15-fold improvement over BI-9564 (IC50 = 75 nM), a ~10-fold improvement over I-BRD9 (IC50 ≈ 50 nM), and a >1000-fold improvement over LP99 (Kd = 909 nM). This superior potency enables robust target engagement at lower concentrations, minimizing off-target liabilities [1].

Epigenetics Bromodomain inhibition Chemical probe

Unmatched Selectivity Over BET Family Bromodomains: GNE-375 Exhibits >100-Fold Selectivity, Minimizing BRD4/TAF1/CECR2 Crosstalk

GNE-375 demonstrates >100-fold selectivity for BRD9 over BRD4, TAF1, and CECR2 (IC50 values >500 nM for these off-targets). In TR-FRET assays, GNE-375 exhibits >3000-fold selectivity over BRD4(1) (pIC50 < 4.7). In contrast, I-BRD9 shows only 200-fold selectivity over BRD4, while BI-7273 and BI-9564 exhibit moderate selectivity but with higher absolute potency against BRD7. This exceptional selectivity profile ensures that observed cellular phenotypes are attributable to BRD9 inhibition rather than confounding BET family effects [1][2].

Epigenetics Selectivity profiling Chemical probe

Defined Selectivity Window Against the Closest Homolog BRD7: GNE-375 Provides a 50-Fold Margin, Outperforming BI-7273 and BI-9564

GNE-375 exhibits 50-fold selectivity for BRD9 over its closest homolog BRD7 (BRD9 pKD = 8.7 vs. BRD7 pKD = 7.0). In comparison, BI-7273 shows only 6.2-fold selectivity (BRD9 IC50 = 19 nM vs. BRD7 IC50 = 117 nM), and BI-9564 shows 45-fold selectivity (BRD9 IC50 = 75 nM vs. BRD7 IC50 = 3.4 µM). I-BRD9 exhibits 200-fold selectivity but with lower absolute potency against BRD9 (IC50 ≈ 50 nM). This defined window allows for unambiguous assignment of BRD9-specific functions without confounding BRD7 inhibition [1].

Epigenetics Bromodomain selectivity Chemical biology

Unique Functional Signature: GNE-375 Prevents Drug-Tolerant Persister Emergence Without Affecting Viability or Baseline Gene Expression

In EGFR-mutant PC9 NSCLC cells treated with EGFR inhibitors, GNE-375 (1 µM) showed remarkable potency in preventing the emergence of a drug-tolerant persister population, a phenomenon linked to epigenetic reprogramming. Critically, this effect occurred without altering cell viability or global gene expression under basal conditions, unlike pan-BET inhibitors which exhibit significant cytotoxicity and transcriptional perturbations. This unique functional profile positions GNE-375 as a superior tool for studying BRD9's role in adaptive resistance without confounding viability effects [1].

Drug resistance Epigenetic plasticity EGFR-mutant NSCLC

Optimal Research and Procurement Scenarios for GNE-375 Based on Quantified Differentiation


Delineating BRD9-Specific Functions in Epigenetic Regulation Without BET Family Crosstalk

GNE-375's >100-fold selectivity over BRD4, TAF1, and CECR2 [1] makes it the reagent of choice for experiments requiring unambiguous attribution of phenotypes to BRD9 inhibition. This is critical for chromatin immunoprecipitation (ChIP-seq), RNA-seq, and proteomics studies where even low-level BET inhibition could confound results.

Investigating BRD9-Dependent Drug-Tolerant Persister (DTP) Mechanisms in Targeted Therapy Resistance

The compound's unique ability to prevent DTP emergence in EGFR-mutant NSCLC models [1] positions it as an essential tool for studying adaptive resistance mechanisms. Researchers studying minimal residual disease, lineage plasticity, or the transition to drug-tolerant states in cancer should prioritize GNE-375 over less potent or less selective alternatives.

Validating BRD9 as a Therapeutic Target in Acute Myeloid Leukemia (AML) and Other BRD9-Dependent Cancers

Given BRD9's reported role in sustaining MYC transcription and proliferation in AML [2], GNE-375 serves as a high-quality chemical probe for target validation studies. Its superior potency and selectivity profile reduce the risk of false-negative or false-positive results often encountered with weaker or less selective inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for GNE-375

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.